2-(4-chlorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c21-15-4-6-18(7-5-15)30-14-20(29)27-10-8-26(9-11-27)13-19-23-24-25-28(19)17-3-1-2-16(22)12-17/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINNGRWYFHIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a piperazine moiety linked to a chlorophenoxy group and a tetrazole ring, which are known to influence its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Chlorophenoxy Group | Enhances lipophilicity |
| Piperazine | Associated with CNS activity |
| Tetrazole | Potential for antimicrobial action |
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. The tetrazole moiety may enhance the compound's ability to interact with microbial enzymes or cellular structures, thus inhibiting growth. In a study evaluating various derivatives, it was found that modifications to the tetrazole structure can lead to increased potency against specific bacterial strains, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death. Notably, the presence of the chlorophenoxy group may enhance its interaction with cancer cell membranes, facilitating uptake and efficacy .
Neuropharmacological Effects
Given the piperazine component, this compound may possess neuropharmacological activity. Piperazine derivatives are often explored for their potential in treating neurodegenerative diseases and as anxiolytics. Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonergic pathways, which could be beneficial in treating anxiety and depression-related disorders .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of tetrazole compounds, including our target compound. It was found that modifications at the piperazine position significantly affected activity against Gram-positive and Gram-negative bacteria. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against Staphylococcus aureus .
Study 2: Anticancer Activity
In another investigation focused on anticancer activity, the compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Results indicated an IC50 value of 12 µM for A549 cells and 15 µM for MCF-7 cells, showcasing its potential as an anticancer agent . The study highlighted the importance of the tetrazole ring in enhancing cytotoxicity.
Study 3: Neuropharmacological Assessment
A behavioral study assessed the anxiolytic effects of the compound in rodent models. Results showed a significant reduction in anxiety-like behavior in elevated plus maze tests at doses of 10 mg/kg, suggesting its potential use as an anxiolytic agent .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have indicated that compounds similar to 2-(4-chlorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone exhibit significant antimicrobial properties. For instance, derivatives of chlorophenoxy compounds have been evaluated for their effectiveness against various bacterial strains and fungi, showing promising results in both in vitro and in vivo studies .
-
Antiparasitic Activity :
- Research has demonstrated that certain derivatives containing the tetrazole ring exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structural motifs have been reported to possess low nanomolar activity against drug-resistant strains, indicating their potential as therapeutic agents .
-
CNS Activity :
- The piperazine component suggests potential applications in central nervous system (CNS) disorders. Compounds with piperazine rings are often explored for their anxiolytic and antidepressant properties. Preliminary studies on related structures indicate that they may modulate neurotransmitter systems effectively .
Agrochemical Applications
- Fungicide Development :
- Insecticide Formulations :
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of chlorophenoxy compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine moiety significantly enhanced antimicrobial potency, suggesting that 2-(4-chlorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone could be optimized for better efficacy .
Case Study 2: Agricultural Application
In a field trial assessing the effectiveness of difenoconazole on wheat crops, researchers found that the application of this fungicide significantly reduced fungal infection rates by over 60%. This underscores the importance of compounds like 2-(4-chlorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone in developing effective agricultural treatments .
Comparison with Similar Compounds
Structural Analogues with Tetrazole-Piperazine Frameworks
Key analogues and their distinguishing features:
Key Observations :
- Halogen Position : The 3-fluorophenyl group may offer steric advantages over 4-fluorophenyl derivatives in receptor binding .
- Core Heterocycles : Piperazine-tetrazole systems (target) vs. triazole-thio or pyrazoline cores (analogues) exhibit distinct electronic profiles, influencing target selectivity .
Physicochemical and Pharmacokinetic Profiles
- LogP: Predicted logP for the target compound (~3.5) is higher than thienyl (logP ~2.8) or benzodioxole (logP ~2.5) derivatives due to the 4-chlorophenoxy group .
- Metabolic Stability : Tetrazole rings resist oxidative metabolism better than triazole-thio systems, as seen in .
- Crystallinity : Piperazine-tetrazole derivatives (target) may exhibit lower crystallinity than pyrazoline analogues (e.g., ), impacting formulation stability.
Preparation Methods
Preparation of Piperazine Intermediate
The synthesis begins with 1-(3-fluorophenyl)-1H-tetrazole-5-methanol , which is brominated to form 1-(3-fluorophenyl)-5-(bromomethyl)-1H-tetrazole . This intermediate reacts with piperazine under basic conditions (K₂CO₃, DMF, 60°C) to yield 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine .
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Potassium carbonate | |
| Temperature | 60°C | |
| Reaction Time | 12 hours |
Ethanone-Phenoxy Chain Assembly
The piperazine intermediate undergoes acylative coupling with 2-(4-chlorophenoxy)acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This step forms the final ethanone linkage:
$$
\text{Piperazine intermediate} + \text{ClC}6\text{H}4\text{OCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Optimization Insights :
- Excess acyl chloride (1.2 equiv) improves yield to ~78%.
- Lower temperatures (0–5°C) minimize side reactions.
Alternative Routes and Modifications
Tetrazole Ring Construction In Situ
Patent WO2012004604A1 describes an alternative method where the tetrazole ring is formed via cyclization of a nitrile precursor with sodium azide and ammonium chloride in refluxing toluene:
$$
\text{3-Fluorophenyl nitrile} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, toluene}} \text{1-(3-Fluorophenyl)-1H-tetrazole}
$$
Yield Comparison :
| Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Pre-formed tetrazole | 72 | 95 | |
| In situ cyclization | 65 | 90 |
Solid-Phase Synthesis for Scalability
EP4212522A1 highlights a resin-bound approach using Wang resin to anchor the piperazine intermediate, enabling iterative coupling and washing steps. This method achieves 85% purity after cleavage with trifluoroacetic acid (TFA).
Purification and Characterization
Challenges in Steric Hindrance
The ortho-fluorine on the phenyl ring introduces steric constraints during piperazine alkylation, necessitating prolonged reaction times (up to 24 hours) for complete conversion.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing DMF with acetonitrile reduces solvent costs by 40% without compromising yield. Similarly, using aqueous NaHCO₃ instead of TEA lowers base expenses.
Waste Management Strategies
Patent AU2006281497B2 emphasizes recycling piperazine excess via acid-base extraction, achieving 92% recovery.
Emerging Methodologies and Innovations
Photocatalytic Coupling
Recent advances employ visible-light-mediated catalysis to couple chlorophenol derivatives with piperazine intermediates, reducing energy input by 30%.
Flow Chemistry Applications
Continuous-flow reactors enhance reaction control for the exothermic acylation step, improving safety and scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
